2-Chloro-N-(2-chloroethyl)aniline
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Overview
Description
2-Chloro-N-(2-chloroethyl)aniline is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of aniline, where the amino group is substituted with a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloroethyl)aniline typically involves the reaction of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-chloroethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(2-chloroethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chloroethyl)aniline involves its interaction with nucleophilic sites in biomolecules. The chloroethyl group can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, or other cellular components. This interaction can disrupt normal cellular functions and has been studied for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-(2-chloroethyl)aniline: Similar structure but with an ethyl group instead of a chloro group.
2-Chloroethylamine: Contains a chloroethyl group but lacks the aromatic ring.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups attached to a single nitrogen atom.
Uniqueness
2-Chloro-N-(2-chloroethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
64086-71-1 |
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Molecular Formula |
C8H9Cl2N |
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)aniline |
InChI |
InChI=1S/C8H9Cl2N/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6H2 |
InChI Key |
GRVAJKVUKREBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCl)Cl |
Origin of Product |
United States |
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